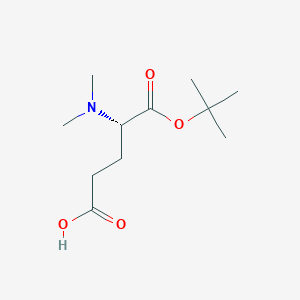

(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid

CAS No.: 2016020-83-8

Cat. No.: VC12012955

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2016020-83-8 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | (4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | IWUZQHXKVTYZPQ-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C |

| SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

(4S)-5-(tert-Butoxy)-4-(dimethylamino)-5-oxopentanoic acid belongs to the class of substituted pentanoic acids, featuring a chiral center at the C4 position (S-configuration). The tert-butoxy group (–OC(CH₃)₃) at C5 imparts steric bulk and metabolic stability, while the dimethylamino group (–N(CH₃)₂) at C4 contributes to basicity and potential intermolecular interactions. The α-keto acid moiety (–CO–COOH) enables participation in biochemical transamination and decarboxylation reactions .

Table 1: Fundamental Chemical Data

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments:

-

¹H NMR (CDCl₃): δ 1.39–1.52 (m, 9H, tert-butyl), 2.40–2.46 (m, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂), 4.20–4.30 (m, 1H, C4-H) .

-

¹³C NMR: Carbonyl resonances at δ 172.1 (C=O, acid), 169.8 (C=O, ketone), and 81.2 (tert-butyl oxygen) .

Synthesis and Purification Strategies

Multi-Step Organic Synthesis

The synthesis typically begins with L-pyroglutamic acid derivatives, leveraging Boc (tert-butoxycarbonyl) protection strategies to achieve stereochemical control :

-

Esterification: Reaction of L-pyroglutamic acid with tert-butyl acetate under acidic conditions yields the tert-butyl ester (70–87% yield) .

-

Boc Protection: Introduction of the Boc group at the amide nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (87–91% yield) .

-

α-Methylenation: Modified Koch-Haaf reaction introduces the methylene group at C4 (55–75% yield) .

-

Ring-Opening: Selective hydrolysis of the cyclic amide with LiOH in tetrahydrofuran (67% yield) .

-

Amide Coupling: Final step with ammonium chloride or substituted amines using HATU/DIPEA activation (40–75% yield) .

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | 60–70 |

| Boc Protection | Boc₂O, DCM, rt | 85–91 |

| α-Methylenation | Paraformaldehyde, BF₃·Et₂O | 55–75 |

| Chromatography | Silica gel, EtOAc/hexane | Purity >95% |

Biological Activities and Mechanistic Insights

Oncology Applications

In breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), tert-butyl ester prodrugs of related γ-methyleneglutamic acid amides exhibit selective cytotoxicity (IC₅₀ = 2.5–8.7 μM) without affecting nonmalignant MCF-10A cells . Though less potent than tamoxifen, these compounds show favorable pharmacokinetics:

Metabolic Pathway Modulation

The α-keto acid structure enables potential interference with glutaminase activity, critical for tumors reliant on glutamine metabolism (e.g., c-Myc-driven cancers) . PET imaging analogs like ¹⁸F-4-(3-fluoropropyl)glutamine share structural motifs, suggesting utility in tracking glutaminolytic activity .

Comparative Analysis with Structural Analogs

| Compound | Bioactivity | Target |

|---|---|---|

| L-γ-Methyleneglutamic acid amides | Breast cancer cell growth inhibition (IC₅₀ 1.8 μM) | Glutamine transporters |

| ¹⁸F-4-(3-Fluoropropyl)glutamine | Tumor uptake (SUV 2.4–3.1) | Glutaminase imaging |

| Boc-protected derivatives | Improved metabolic stability | Prodrug development |

Future Research Directions

-

Prodrug Optimization: Ethyl ester variants may enhance solubility while maintaining target selectivity .

-

PET Tracer Development: Fluorine-18 labeling could enable clinical imaging of glutamine-dependent tumors .

-

Structure-Activity Relationships: Systematic modification of the dimethylamino and tert-butoxy groups to improve blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume